![molecular formula C17H22BrNO3 B3107018 (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide CAS No. 1609400-06-7](/img/structure/B3107018.png)
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide
Overview
Description
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609400-06-7 . It has a molecular weight of 368.27 and its IUPAC name is (2,4-dimethoxyphenyl)-N-(3-methoxybenzyl)methanamine hydrobromide . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide can be represented by the InChI Code: 1S/C17H21NO3.BrH/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H .Physical And Chemical Properties Analysis
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is a solid at room temperature .Scientific Research Applications
Protecting Groups in Organic Synthesis :
- The dimethoxybenzyl (DMPM) and methoxybenzyl (MPM) groups are employed as protecting groups for hydroxy functions in organic synthesis. These groups are selectively removed by oxidation or hydrogenation processes, which is crucial in the synthesis of complex organic compounds and pharmaceuticals (Nakajima, Abe, & Yonemitsu, 1988).
- The 3,4-dimethoxybenzyl group has been used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleoside chemistry (Takaku, Ito, & Imai, 1986).
Pharmaceutical Research and Synthesis :
- A study synthesized 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a compound found to be an effective antagonist to the hypotensive effect of dopamine, highlighting its potential in cardiovascular and neurological research (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
- The compound has been used in the synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine, a key intermediate in the synthesis of isoindolines, which are important in the development of novel pharmaceutical agents (Raju, Neelakantan, & Bhalerao, 2007).
Material Science and Nanotechnology :
- In material science, the derivatives of benzylamine, such as dimethoxybenzylamine, have been studied for their potential applications in the creation of novel materials, such as nano-structured ceria (CeO2), which has applications in catalysis and environmental remediation (Veranitisagul et al., 2011).
Analytical and Forensic Chemistry :
- The compound has been analyzed in forensic chemistry for its potential as a novel psychoactive substance, contributing to the understanding of its pharmacological properties and aiding in drug regulation and law enforcement (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQHPCCJOEETO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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